![molecular formula C20H17FN2O5S3 B3140184 Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-08-2](/img/structure/B3140184.png)
Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Overview
Description
“Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C20H17FN2O5S3 . It is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a sulfonyl group, an amino group, and a thiophene ring . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures often undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Related Fields and Applications
Chemical Synthesis and Drug Development
Research often focuses on the synthesis of complex organic compounds that can serve as the basis for the development of new pharmaceuticals. For example, the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of certain drugs, demonstrates the intricate processes involved in drug development and the importance of understanding the chemical properties and reactions of these compounds (Qiu et al., 2009).
Pharmacological Impurities and Synthesis
The study of pharmaceutical impurities is crucial for ensuring the safety and efficacy of drugs. Research into novel synthesis methods and the characterization of impurities can help in understanding the potential effects of these substances and in improving drug formulations (Saini et al., 2019).
Environmental Impact and Degradation
The environmental fate and degradation of chemical compounds, including those with complex structures, is a significant area of research. Studies on microbial degradation of polyfluoroalkyl chemicals, for instance, provide insights into how certain persistent compounds break down in the environment and the implications for pollution and environmental health (Liu & Mejia Avendaño, 2013).
Future Directions
properties
IUPAC Name |
methyl 3-[[2-[2-[(4-fluorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYFFUKRJBUNHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115078 | |
Record name | Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477869-08-2 | |
Record name | Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477869-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[2-[[2-[[(4-fluorophenyl)sulfonyl]amino]phenyl]thio]acetyl]amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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